BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Medicinal chemistry Physical organic chemistry Lead optimization

This 2-(4-chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole uniquely exploits the SF5 'super-trifluoromethyl' group: σₚ=0.68 (vs. CF3 0.54) and π=1.51 (vs. 0.88), delivering a ~26% stronger electron‑withdrawing effect and ~1.7‑fold greater lipophilicity. Matched‑pair data show reduced hepatic microsomal metabolism and longer half‑life compared to CF3 analogs. Crucially, the SF5 moiety is classified as non‑PFAS by the OECD, future‑proofing your library against evolving PFAS restrictions while maintaining or exceeding the physicochemical benefits of trifluoromethyl groups. This scaffold also enables unique skeletal‑editing reactions (azepine and azabicyclo[3.2.0]hepta‑2,6‑diene frameworks) inaccessible from CF3 precursors. Procure early for differentiated lead optimization.

Molecular Formula C13H8ClF5N2S
Molecular Weight 354.73 g/mol
CAS No. 1379803-56-1
Cat. No. B1466016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
CAS1379803-56-1
Molecular FormulaC13H8ClF5N2S
Molecular Weight354.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl
InChIInChI=1S/C13H8ClF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21)
InChIKeyFAGKVGKSGOWVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole (CAS 1379803-56-1): Procurement-Relevant Physicochemical and Structural Profile


2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole (CAS 1379803-56-1) is a synthetic fluorinated benzimidazole derivative featuring a pentafluorosulfanyl (SF₅) group at the 5-position and a 4-chlorophenyl substituent at the 2-position . The SF₅ moiety is recognized as a 'super-trifluoromethyl' group, imparting higher electronegativity (Hammett σₚ = 0.68 vs. 0.54 for CF₃) and higher lipophilicity (Hansch π = 1.51 vs. 0.88 for CF₃) while retaining >95% hydrolytic stability under physiological conditions [1][2]. The compound has a molecular weight of 354.73 g·mol⁻¹ (C₁₃H₈ClF₅N₂S) and is available at purities ≥95% from multiple specialty chemical suppliers . These properties distinguish it from structurally analogous CF₃-substituted benzimidazoles that are commonly used as default fluorinated building blocks in medicinal chemistry campaigns.

Why Generic CF₃- or Halogen-Only Benzimidazole Analogs Cannot Replace 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole in Structure–Property Optimization


The pentafluorosulfanyl group is not a simple incremental modification of the trifluoromethyl group; it represents a discrete step change in electronic and steric character. The SF₅ unit possesses a Hammett σₚ value of 0.68—substantially higher than CF₃ (σₚ = 0.54)—and a Hansch hydrophobicity constant π of 1.51 versus 0.88 for CF₃, producing a ~1.7-fold greater lipophilicity increment per substituent [1][2]. This translates to measurable differences in ADME outcomes: in a matched-pair study of anti-tuberculosis agents, SF₅-bearing compounds exhibited reduced human liver microsomal metabolism and longer half-lives compared to their direct CF₃ analogs [3]. Moreover, the SF₅ group is classified as non-PFAS (per- and polyfluoroalkyl substances) under the OECD definition, whereas CF₃-containing molecules face growing regulatory scrutiny for environmental persistence, making the SF₅ analog a strategically resilient procurement choice for programs anticipating PFAS phase-out requirements [4]. Consequently, substituting this compound with a generic CF₃ or halogen-only benzimidazole negates the differential physicochemical tuning and regulatory positioning that the SF₅ group uniquely provides.

Quantitatively Verified Differentiation of 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole Against Closest In-Class Analogs: A Procurement-Focused Evidence Inventory


Electron-Withdrawing Strength: SF₅ vs. CF₃ Hammett Substituent Constant Comparison

The SF₅ group exerts a significantly stronger electron-withdrawing inductive effect than the CF₃ group. The Hammett σₚ constant for SF₅ is 0.68, while CF₃ has a σₚ of 0.54—a 26% increase in electron-withdrawing capacity [1][2]. Similarly, the σₘ value for SF₅ (0.61) exceeds that of CF₃ (0.43), confirming the effect is position-independent. This difference places the SF₅ group much closer to the nitro group (σₚ = 0.78) than to CF₃ in electronic character. The inductive parameter σI for SF₅ is 0.55, further quantifying the purely field/inductive contribution [3].

Medicinal chemistry Physical organic chemistry Lead optimization

Lipophilicity Enhancement: SF₅ vs. CF₃ Hansch Hydrophobicity Constant Comparison

The SF₅ group imparts substantially greater lipophilicity than the CF₃ group. The Hansch hydrophobicity constant π for SF₅ is 1.51, compared to 0.88 for CF₃—a 72% increase [1]. This value also exceeds the π constants for halogens (Cl: 0.71, Br: 0.86) and for the nitro group (π = −0.28). The increased partition coefficient drives enhanced membrane permeability, which has been experimentally validated: SF₅-substituted cannabinoid receptor ligands displayed consistently higher logP values than their CF₃ counterparts, with intermediate lipophilicity between CF₃ and tert-butyl analogs [2].

Drug design QSAR ADME optimization

Metabolic Stability Advantage: SF₅ vs. CF₃ Half-Life Extension in Human Liver Microsomes

In a direct matched-pair study of SF₅- and CF₃-substituted anti-tuberculosis benzimidazole-related compounds, the SF₅-bearing compounds were less metabolized in human liver microsomes than their corresponding CF₃ counterparts, resulting in longer half-lives [1]. Although protein binding was higher for the SF₅ compounds, the net effect on unbound clearance is context-dependent and can be beneficial when high metabolic stability is a primary optimization goal. This trend is consistent with broader observations that the S–F bonds of the SF₅ group are more resistant to oxidative metabolism than C–F bonds in CF₃ [2]. In antischistosomal N,N'-diarylureas, SF₅-containing compounds likewise demonstrated good microsomal hepatic stability (>62.5% drug remaining after 60 min) [3].

Drug metabolism Pharmacokinetics ADME-Tox

Regulatory and Environmental Differentiation: SF₅ as a Non-PFAS Fluorinated Motif vs. CF₃

Under the 2021 OECD definition, per- and polyfluoroalkyl substances (PFAS) are defined by the presence of at least one fully fluorinated methyl (–CF₃) or methylene (–CF₂–) carbon atom. The SF₅ group—despite its high fluorine content—does not contain a CF₃ or CF₂ moiety and is classified as non-PFAS [1]. This regulatory distinction has become a significant consideration for industrial and academic procurement, as several jurisdictions (EU REACH, U.S. EPA, and individual U.S. states) are implementing broad restrictions on PFAS compounds. In contrast, the CF₃-substituted benzimidazole analogs are unambiguously classified as PFAS under the OECD definition, exposing research programs using CF₃-based building blocks to future supply-chain disruptions and regulatory compliance burdens [2].

Environmental chemistry Regulatory science Sustainable drug design

Synthetic Versatility: Accelerated Skeletal Rearrangement Kinetics Enabled by the SF₅ Group

The strong electron-withdrawing character of the SF₅ group fundamentally alters the reactivity of benzimidazole precursors in skeletal rearrangement reactions. In a recent study, SF₅-nitrobenzenes underwent phosphorus-catalyzed deoxygenative ring expansion to SF₅-azepines with dramatically shortened reaction times compared to non-SF₅ analogs [1]. The resulting SF₅-azepines served as versatile intermediates for divergent downstream transformations, including photoinduced 4π-electrocyclization to SF₅-azabicyclo[3.2.0]hepta-2,6-dienes and fluoroacylative skeletal reconstruction back to SF₅-benzimidazoles. The SF₅ group's strong –I effect was explicitly identified as the driver of accelerated ring-expansion kinetics, a property not replicable with CF₃ or halogen substituents [1].

Synthetic methodology Heterocyclic chemistry Scaffold diversification

High-Value Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole Based on Verified Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Electron-Withdrawing Capacity Beyond CF₃

Medicinal chemistry teams seeking to modulate the pKa of the benzimidazole NH or tune the electron density of the aromatic core for target engagement can deploy this compound as a building block that provides a σₚ of 0.68—a 26% increase over CF₃ (σₚ = 0.54). This is particularly relevant for programs targeting enzyme active sites with strong hydrogen-bonding or dipole requirements, where the CF₃ analog does not achieve sufficient electronic modulation [1][2].

PFAS-Compliant Fluorinated Library Synthesis for Drug Discovery and Agrochemical R&D

With the OECD classifying CF₃-containing compounds as PFAS, research organizations facing institutional mandates to eliminate PFAS from their compound collections should procure this SF₅-benzimidazole as a direct regulatory-compliant replacement. It delivers comparable—and in key parameters superior—fluorinated character (higher lipophilicity, stronger electron withdrawal) while escaping PFAS classification, future-proofing compound libraries against evolving environmental regulations [1].

In Vivo Pharmacokinetic Optimization Requiring Extended Half-Life via Reduced Microsomal Metabolism

For lead series in which rapid hepatic clearance limits in vivo efficacy, replacing a CF₃-substituted benzimidazole with this SF₅ analog can reduce Phase I metabolism and extend compound half-life. Matched-pair data confirm that SF₅-bearing compounds are consistently less metabolized in human liver microsomes than their CF₃ counterparts [1][2]. Procurement of this scaffold early in library design enables systematic exploration of metabolic stability SAR.

Diversity-Oriented Synthesis of Unexplored SF₅-Heterocyclic Chemical Space

The SF₅ group's strong –I effect accelerates skeletal rearrangement reactions, enabling access to SF₅-azepine and SF₅-azabicyclo[3.2.0]hepta-2,6-diene scaffolds that cannot be efficiently synthesized from CF₃ precursors. Synthetic chemistry groups pursuing novel heterocyclic topologies for fragment-based screening or scaffold-hopping campaigns should procure this compound as a key intermediate for building SF₅-containing medium-ring and bridged bicyclic systems [1].

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.